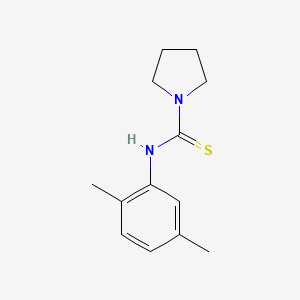
N-(2,5-dimethylphenyl)-1-pyrrolidinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-1-pyrrolidinecarbothioamide, commonly known as DPT, is a chemical compound that has been widely studied for its potential pharmacological properties. This compound belongs to the class of synthetic cathinones, which are structurally similar to amphetamines and have been associated with stimulant effects in the central nervous system.
Mechanism of Action
The exact mechanism of action of DPT is not yet fully understood, but it is believed to act as a reuptake inhibitor of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in an increase in the concentration of these neurotransmitters in the brain, leading to the stimulant effects associated with DPT.
Biochemical and Physiological Effects:
Studies have shown that DPT has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy.
Advantages and Limitations for Lab Experiments
One of the main advantages of DPT in lab experiments is its potential as a research tool for the study of the central nervous system. Its stimulant effects make it a useful tool for studying the effects of neurotransmitters on behavior and cognition. However, its potential for abuse and toxicity also make it a challenging compound to work with in the lab.
Future Directions
There are several potential future directions for research on DPT. One area of interest is its potential as a therapeutic agent for the treatment of addiction, particularly in the context of opioid addiction. Another area of interest is its potential as a research tool for the study of the central nervous system and the role of neurotransmitters in behavior and cognition. Further research is needed to fully understand the potential benefits and risks of this compound.
Synthesis Methods
The synthesis of DPT involves the reaction of 2,5-dimethylphenylacetonitrile with thioamide in the presence of a reducing agent such as sodium borohydride. This results in the formation of N-(2,5-dimethylphenyl)-1-pyrrolidinecarbothioamide, which is then purified through recrystallization.
Scientific Research Applications
DPT has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and addiction. Several studies have suggested that DPT may have a positive impact on mood and cognitive function, and may also have potential as a therapeutic agent for the treatment of drug addiction.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-10-5-6-11(2)12(9-10)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSKLOKJLHHMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886487.png)

![6-(2-chloroethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5886501.png)


![3-{2-[4-(dimethylamino)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B5886529.png)
![2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5886538.png)



![methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B5886560.png)
![4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5886572.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5886579.png)